molecular formula C23H22N6OS B2953817 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852372-26-0

2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Número de catálogo: B2953817
Número CAS: 852372-26-0
Peso molecular: 430.53
Clave InChI: CAXKWXAFGKUNHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyridazine core substituted at position 3 with a phenyl group. A thioether linkage connects this core to an ethanone moiety, which is further attached to a 4-phenylpiperazine group. This structural motif is prevalent in medicinal chemistry, particularly in bromodomain and extraterminal (BET) inhibitors, where the triazolopyridazine scaffold facilitates interactions with acetylated lysine residues on histones .

Propiedades

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c30-22(28-15-13-27(14-16-28)19-9-5-2-6-10-19)17-31-21-12-11-20-24-25-23(29(20)26-21)18-7-3-1-4-8-18/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXKWXAFGKUNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule belonging to the class of triazolopyridazines. This class is noted for its diverse biological activities, including potential applications in medicinal chemistry. The unique structural features of this compound contribute significantly to its biological functions.

Chemical Structure

The compound's structure can be represented as follows:

C21H22N4S\text{C}_{21}\text{H}_{22}\text{N}_4\text{S}

This molecular formula indicates the presence of various functional groups that are pivotal in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazolo and pyridazine rings facilitate binding with enzymes or receptors, which can modulate their activity. This modulation may lead to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways.
  • Alteration of Cellular Signaling Pathways : Interaction with receptors can lead to changes in cellular responses.

Antimicrobial Properties

Research has shown that derivatives of triazolopyridazines exhibit significant antimicrobial activities. For instance, studies have indicated that similar compounds demonstrate efficacy against various bacterial strains and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3bTrichophyton violaceum6.25 μg/mL
3gEpidermophyton floccosum1.5 μg/mL

These results suggest that the compound could be developed further for antimicrobial applications .

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines by suppressing key signaling pathways such as ERK signaling.

Cell LineIC50 (μM)
MGC-80312
HCT11625

These findings highlight the potential of this compound as a candidate for cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds within this class have shown promise as anti-inflammatory agents. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents .
  • Evaluation in Cancer Models : In a study focusing on human lung cancer cell lines, derivatives showed higher anticancer effects compared to established drugs like imatinib, suggesting a robust potential for development into therapeutic agents .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Triazolopyridazine) Piperazine/Other Substituents Biological Target Key Findings
Target Compound C21H20N6OS 3-Phenyl 4-Phenylpiperazin-1-yl BRD4 (inferred) Structural analog to AZD5153; hypothesized BET inhibition
AZD5153 C27H34N8O3 3-Methoxy, 4-piperidyl 1,3-Dimethyl-piperazin-2-one BRD4 Potent bivalent BET inhibitor (IC50 < 10 nM); suppresses c-Myc in xenografts
1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone C21H20N6OS2 3-(Thiophen-2-yl) 4-Phenylpiperazin-1-yl Unknown Thiophene substitution may enhance lipophilicity; no activity data reported
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone C22H19N5O4S 3-(3,4-Dimethoxyphenyl) Indolin-1-yl Unknown Dimethoxy groups could improve solubility; synthetic intermediate

Key Structural Variations and Implications

AZD5153 : The methoxy and piperidyl groups on the triazolopyridazine core enhance BRD4 binding via bivalent interactions, while the 1,3-dimethyl-piperazin-2-one moiety improves pharmacokinetics (e.g., oral bioavailability) .

Dimethoxyphenyl Analog : The 3,4-dimethoxy groups may increase water solubility and π-stacking interactions, though biological activity remains uncharacterized.

Research Findings and Pharmacological Profiles

  • AZD5153: Demonstrated nanomolar potency against BRD4 (IC50 < 10 nM) and robust antitumor efficacy in hematologic malignancy models. Its bivalent binding mode confers prolonged target engagement, leading to sustained c-Myc suppression .
  • The 4-phenylpiperazine group may influence blood-brain barrier penetration or off-target receptor interactions (e.g., serotonin receptors) .
  • Synthetic Derivatives (): Ethanol-based coupling reactions with tetrazole-5-thiols yield analogs with variable antiproliferative activities, though specific data for the target compound are unavailable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?

  • Methodology :

  • Begin with stepwise formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones under reflux in glacial acetic acid (4–6 hours) .
  • Introduce the thioether linkage using nucleophilic substitution with mercapto intermediates under inert atmospheres (e.g., N₂).
  • Couple the 4-phenylpiperazine moiety via amidation or alkylation, ensuring stoichiometric control to minimize byproducts .
    • Optimization :
  • Vary solvents (e.g., ethanol/chloroform mixtures for recrystallization) and temperatures (80–120°C) to improve yield .
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Q. How can researchers confirm the molecular structure and purity of the compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the triazolo-pyridazine and piperazine moieties .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and piperazine methylenes (δ 2.5–3.5 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]⁺: ~470.5 g/mol) .
  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .

Q. What safety protocols are critical during synthesis and handling?

  • Hazard Mitigation :

  • Wear PPE (gloves, goggles, lab coats) due to acute toxicity (GHS Category 4) and skin/eye irritation risks .
  • Use fume hoods to avoid inhalation of nitrogen oxides (NOx) or hydrogen bromide gas during high-temperature reactions .
    • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Experimental Design :

  • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Include positive controls (e.g., known kinase inhibitors for kinase assays) to validate results .
    • Data Analysis :
  • Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and apply statistical tests (e.g., ANOVA) to assess significance .
  • Cross-reference with computational models (e.g., molecular docking) to predict binding affinities and explain outliers .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process Optimization :

  • Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (30–60 minutes) and energy use .
  • Use flow chemistry for continuous production, ensuring precise control of stoichiometry and temperature .
    • Byproduct Management :
  • Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound from thiourea or unreacted intermediates .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Stability Studies :

  • Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours .
  • Analyze degradation products via LC-MS and compare with fresh samples to identify hydrolytic or oxidative pathways .
    • Mitigation :
  • Formulate with stabilizers (e.g., cyclodextrins) or modify functional groups (e.g., replace thioether with sulfone) to enhance stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.